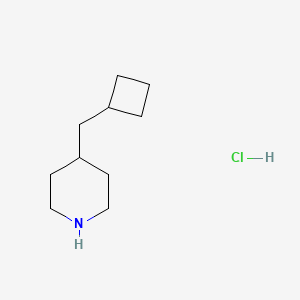

4-(Cyclobutylmethyl)piperidine hydrochloride

CAS No.: 1803571-12-1

Cat. No.: VC3019888

Molecular Formula: C10H20ClN

Molecular Weight: 189.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803571-12-1 |

|---|---|

| Molecular Formula | C10H20ClN |

| Molecular Weight | 189.72 g/mol |

| IUPAC Name | 4-(cyclobutylmethyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H |

| Standard InChI Key | MXEPTOYIDYHKMM-UHFFFAOYSA-N |

| SMILES | C1CC(C1)CC2CCNCC2.Cl |

| Canonical SMILES | C1CC(C1)CC2CCNCC2.Cl |

Introduction

Chemical Identity and Structure

4-(Cyclobutylmethyl)piperidine hydrochloride is a piperidine derivative characterized by a cyclobutylmethyl substituent at the 4-position of the piperidine ring, forming a hydrochloride salt. The compound's definitive identification parameters include:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1803571-12-1 |

| Molecular Formula | C₁₀H₂₀ClN |

| Molecular Weight | 189.73 g/mol |

| SMILES Notation | [H]Cl.C1(CC2CCC2)CCNCC1 |

| MDL Number | MFCD28064048 |

The chemical structure consists of a six-membered piperidine ring with a nitrogen atom, substituted at the 4-position with a cyclobutylmethyl group, and forming a salt with hydrochloric acid. This structural arrangement contributes to its unique chemical properties and potential pharmacological activities .

Physical and Chemical Properties

Physical Properties

The physical characteristics of 4-(Cyclobutylmethyl)piperidine hydrochloride align with typical piperidine hydrochloride salts. While specific experimental data for this compound is limited in the available literature, its properties can be partially predicted based on structurally similar piperidine hydrochloride derivatives:

| Property | Description |

|---|---|

| Physical State | Typically a crystalline solid at room temperature |

| Solubility | Likely highly soluble in water, moderately soluble in polar organic solvents like methanol and ethanol |

| Stability | Expected to be stable under standard laboratory conditions |

| Hygroscopicity | May exhibit hygroscopic properties common to amine hydrochloride salts |

Chemical Properties

The compound possesses chemical reactivity consistent with piperidine derivatives. The secondary amine functionality in the piperidine ring, when liberated from the hydrochloride salt, can participate in various chemical transformations:

-

Nucleophilic reactions at the nitrogen center

-

Potential for N-alkylation and N-acylation reactions

-

Basicity typical of secondary amines, with pKa values expected to be in the 9-10 range

-

The cyclobutyl moiety provides additional sites for potential functionalization

The hydrochloride salt form enhances stability and modifies the solubility profile compared to the free base form, which is a common characteristic of pharmaceutical compounds containing amine functionalities .

Synthetic Approaches

From 4-(Halomethyl)piperidine Precursors

A potential synthetic approach could involve alkylation of 4-methylpiperidine derivatives:

-

Reaction of 4-(bromomethyl)piperidine with cyclobutylmagnesium bromide in the presence of catalysts

-

Subsequent treatment with HCl to form the hydrochloride salt

Reductive Amination Route

Another viable pathway might involve reductive amination:

-

Condensation of 4-piperidone with cyclobutylmethylamine

-

Reduction of the imine intermediate

-

Salt formation with HCl

From 4-Cyanopiperidine Intermediates

Drawing parallels from documented syntheses of related compounds, a route involving 4-cyanopiperidine could be employed:

-

Reduction of 4-cyanopiperidine to 4-piperidinemethylamine

-

Cyclobutylation of the methyl amine group

-

Formation of the hydrochloride salt

Similar approaches have been reported for the synthesis of piperidine derivatives in the context of pharmaceutical research .

Structural Relationships with Other Piperidine Derivatives

4-(Cyclobutylmethyl)piperidine hydrochloride belongs to a broader class of substituted piperidines, many of which have significant pharmaceutical applications. Comparative analysis with related compounds reveals important structural features:

The structural diversity among these compounds demonstrates the versatility of the piperidine scaffold and how substitution patterns influence physicochemical properties and potential biological activities.

The cyclobutylmethyl substituent may confer specific pharmacodynamic properties that distinguish this compound from other piperidine derivatives. The unique conformational constraints of the cyclobutyl ring could potentially influence receptor binding characteristics and metabolic stability.

Chemical Intermediate Applications

Beyond potential direct biological applications, 4-(Cyclobutylmethyl)piperidine hydrochloride may serve as a valuable synthetic intermediate:

-

Building block for complex pharmaceutical compounds

-

Precursor for chemical library development in drug discovery programs

-

Scaffold for structure-activity relationship studies

Structure-Activity Relationships

Understanding the relationship between structure and activity provides valuable insights for drug development. For piperidine derivatives, several key structural features influence biological activity:

-

N-substitution pattern on the piperidine ring significantly affects receptor binding profiles

-

The position and nature of substituents on the piperidine ring modulate potency and selectivity

-

The presence of hydrochloride salt form impacts pharmacokinetic properties

Research on related compounds has demonstrated that subtle structural modifications can dramatically alter pharmacological profiles. For instance, studies on N-substituted 4-(3-hydroxyphenyl)piperidines have shown that the presence or absence of methyl substituents at the 3- and 4-positions significantly impacts opioid receptor antagonist properties .

Future Research Directions

The continued investigation of 4-(Cyclobutylmethyl)piperidine hydrochloride presents several promising research avenues:

-

Comprehensive characterization of physicochemical properties through experimental studies

-

Development of efficient and scalable synthetic routes

-

Exploration of biological activities through targeted screening programs

-

Structure-activity relationship studies to identify optimal substitution patterns

-

Potential applications in medicinal chemistry as building blocks for more complex therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume